molecular formula C9H19NO B12279775 (1R,2S)-2-Isopropoxycyclohexanamine

(1R,2S)-2-Isopropoxycyclohexanamine

Cat. No.: B12279775
M. Wt: 157.25 g/mol
InChI Key: ZKEPLHMRGFQZJK-BDAKNGLRSA-N
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Description

(1R,2S)-2-Isopropoxycyclohexanamine is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of an isopropoxy group attached to the cyclohexane ring, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Isopropoxycyclohexanamine typically involves the reaction of cyclohexanone with isopropyl alcohol in the presence of a suitable catalyst to form the isopropoxy derivative. This intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine, under hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexanamine derivatives.

Scientific Research Applications

(1R,2S)-2-Isopropoxycyclohexanamine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-Hydroxycyclohexanamine
  • (1R,2S)-2-Methoxycyclohexanamine

Uniqueness

(1R,2S)-2-Isopropoxycyclohexanamine is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds and as a precursor in pharmaceutical research.

Biological Activity

(1R,2S)-2-Isopropoxycyclohexanamine is a chiral amine compound with potential applications in pharmaceuticals and agrochemicals. Its unique stereochemistry and structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO
  • Molecular Weight : 183.28 g/mol
  • Structural Features : The compound contains a cyclohexane ring substituted with an isopropoxy group and an amine functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular functions. The presence of the isopropoxy group may enhance its lipophilicity, facilitating membrane penetration and antimicrobial action.
  • Anti-inflammatory Effects : Studies have suggested that amines can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of cytokine release
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In an in vitro study, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the expression of inflammatory markers such as TNF-α and IL-6, indicating a promising anti-inflammatory profile.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Stereochemistry : The specific stereochemistry influences the interaction with biological targets, enhancing its efficacy in various applications.
  • Functional Groups : The isopropoxy group may enhance solubility and permeability, facilitating better bioavailability.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1R,2S)-2-propan-2-yloxycyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m1/s1

InChI Key

ZKEPLHMRGFQZJK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)O[C@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)OC1CCCCC1N

Origin of Product

United States

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